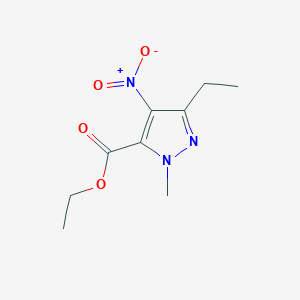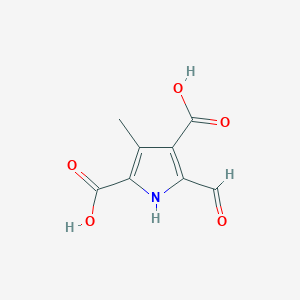![molecular formula C26H16 B1629528 2-Phenylbenzo[J]fluoranthene CAS No. 210487-02-8](/img/structure/B1629528.png)
2-Phenylbenzo[J]fluoranthene
説明
Synthesis Analysis
The synthesis of 2-Phenylbenzo[J]fluoranthene involves strategic bond disconnections. Various methods have been explored for its preparation, including cyclization reactions, photochemical processes, and transition-metal-catalyzed transformations. Researchers have successfully synthesized derivatives of fluoranthene, leading to the creation of this intriguing compound .
科学的研究の応用
Synthesis and Derivatives
- Synthesis Approaches : 2-Phenylbenzo[j]fluoranthene and its derivatives have been synthesized using various methods. For instance, polyphosphoric acid promoted the synthesis of 10,11-dihydrobenzo[j]fluoranthen-12-ones from biphenyl-4,4'-diol through a series of transformations (Chang, Lee, & Wu, 2012). Additionally, derivatives such as 3,6,8,11-tetramethoxybenzo[j]fluoranthene have been efficiently synthesized from 1,6-dimethoxynaphthalene using a ferric chloride oxidation/methanol reduction procedure (Tate et al., 2014).
Applications in Solar Energy and Electronics
- Dye-Sensitized Solar Cells : Novel fluoranthene-based dyes have been developed for application in dye-sensitized solar cells, demonstrating promising solar energy-to-electricity conversion efficiencies (Ma et al., 2009). Further, fluoranthene derivatives showed good photovoltaic performance and long-term stability in quasi-solid-state dye-sensitized solar cells (Wu et al., 2010).
- Organic Light-Emitting Diodes (OLEDs) : Fluoranthene-based derivatives have been synthesized for applications in OLEDs, demonstrating high thermal stability and efficient electron transport properties (Kumar & Patil, 2015).
Chemical Properties and Reactions
- Chemical Reactivity and Properties : Research has explored the chemical properties and reactivity of benzo[j]fluoranthene derivatives, such as in the study of interconversions of aryl radicals and syntheses involving 1,4-shifts of hydrogen atoms (Peng & Scott, 2005). The study of their solubility and transfer into different mediums, like tributyl phosphate, has also been conducted (Brumfield et al., 2015).
Environmental Impact and Analysis
- Environmental Analysis : The analysis of polycyclic aromatic hydrocarbons (PAHs), including benzo[j]fluoranthene, has been a focus in environmental studies. For instance, the evaluation of chromatography columns for analyzing PAHs highlights their importance in environmental monitoring (Gómez-Ruiz & Wenzl, 2009).
Biodegradation and Ecotoxicology
- Biodegradation Studies : Research into the biodegradation of fluoranthene, a related compound, reveals insights into the metabolic pathways and proteins associated with its degradation in certain bacteria (Lee et al., 2007).
特性
IUPAC Name |
18-phenylpentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3,5,7,9,12,14,16,18-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-2-7-17(8-3-1)20-15-19-10-6-12-22-23-14-13-18-9-4-5-11-21(18)26(23)24(16-20)25(19)22/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCGEBMWVZJBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC=C4C5=C3C6=CC=CC=C6C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610652 | |
| Record name | 2-Phenylbenzo[j]fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
210487-02-8 | |
| Record name | 2-Phenylbenzo[j]fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















